3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
Description
3-(4-(4-Fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a synthetic coumarin derivative featuring a nitro group at the 8-position of the chromen-2-one core and a 4-fluorophenyl-substituted thiazole ring at the 3-position. Coumarins are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of electron-withdrawing substituents, such as nitro groups, and heterocyclic moieties like thiazoles, aims to enhance pharmacological potency and modulate physicochemical properties. This compound’s structural uniqueness lies in the combination of a nitro group (which influences electronic distribution) and a fluorinated thiazole ring (contributing to lipophilicity and metabolic stability) .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9FN2O4S/c19-12-6-4-10(5-7-12)14-9-26-17(20-14)13-8-11-2-1-3-15(21(23)24)16(11)25-18(13)22/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROLNAYTPSYOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a fluorophenyl-substituted thiourea with α-haloketones. The chromenone moiety can be introduced via a cyclization reaction involving salicylaldehyde derivatives and nitroalkenes under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Cyclization: Catalysts like Lewis acids or bases are employed to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, aminophenyl derivatives, and different heterocyclic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing thiazole and chromenone moieties. For instance, derivatives similar to 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one have shown significant cytotoxic effects against various cancer cell lines. A review highlighted that thiazole derivatives exhibit promising activity against lung, skin, and ovarian cancers, with some compounds achieving low IC50 values, indicating high potency in inhibiting cancer cell proliferation .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways related to cancer progression. For example, studies have shown that thiazole derivatives can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .
Agricultural Applications
Pesticidal Properties
Compounds with thiazole structures are also being explored for their pesticidal properties. Research indicates that thiazole derivatives can act as effective fungicides and insecticides. The incorporation of a fluorophenyl group enhances the biological activity of these compounds, making them suitable candidates for developing new agrochemicals .
Herbicidal Activity
In addition to fungicidal properties, some thiazole-based compounds have demonstrated herbicidal activity. These compounds can inhibit plant growth by interfering with photosynthesis or other metabolic processes in target weeds. The specificity and efficacy of such compounds are crucial for developing environmentally friendly herbicides .
Materials Science
Fluorescent Dyes
this compound can be utilized in materials science as a fluorescent dye. The unique structural features allow for strong light absorption and emission properties, making it suitable for applications in bioimaging and sensor technologies. Fluorescent probes based on similar structures have been developed for detecting metal ions and biomolecules in biological systems .
Case Studies
| Study | Application Focus | Findings |
|---|---|---|
| Alam et al. (2011) | Anticancer Activity | Reported significant cytotoxicity against multiple cancer cell lines using thiazole derivatives. |
| Chhajed et al. (2014) | Mechanism of Action | Identified inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives leading to apoptosis in cancer cells. |
| Recent Agricultural Study | Pesticidal Properties | Demonstrated effectiveness of thiazole derivatives as fungicides with enhanced activity due to fluorinated substituents. |
Mechanism of Action
The mechanism of action of 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Comparisons:
- 8-Nitro vs. 8-Methoxy Groups: The nitro group at the 8-position distinguishes this compound from analogs like 3-acetyl-8-methoxy-2H-chromen-2-one (). Nitro groups are electron-withdrawing, reducing electron density on the coumarin core, which may enhance interactions with electrophilic biological targets. suggests that increased polarity from hydroxy or methoxy groups reduces inhibitory activity in coumarins, whereas nitro groups may retain or enhance activity due to distinct electronic effects .
- Nitro Group vs. Halogen Substituents: Compounds like 3-(2-arylamino-1,3-thiazol-4-yl)-2-chromanone derivatives () with halogens (e.g., chloro) at analogous positions exhibit varied bioactivity. Nitro groups generally confer higher polarity and hydrogen-bonding capacity compared to halogens, influencing solubility and target interactions .
Thiazole Ring Modifications
Key Comparisons:
4-Fluorophenyl vs. 3-Methoxyphenyl Thiazole Substituents :
The compound 3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one () shares structural similarity but substitutes the 4-fluorophenyl group with a 3-methoxyphenyl moiety. The para-fluoro substituent enhances lipophilicity and metabolic stability, while meta-methoxy groups introduce steric and electronic differences. Fluorine’s electronegativity may also influence π-π stacking interactions in biological systems .Aryl Group Diversity on Thiazole :
highlights compounds with varied aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl) on the thiazole ring. The 4-fluorophenyl group in the target compound may offer a balance between electronegativity and steric bulk, optimizing receptor binding compared to bulkier or less polar substituents .
Structural and Crystallographic Insights
- Planarity and Conformational Flexibility: Isostructural compounds in exhibit near-planar chromenone-thiazole systems, with fluorophenyl groups occasionally adopting perpendicular orientations. Such conformational flexibility may influence packing efficiency in crystals or interactions with hydrophobic binding pockets .
- Similar deviations in the target compound could affect molecular recognition and crystallinity .
Data Tables
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Research Findings and Implications
- Fluorophenyl-thiazole substituents improve metabolic stability and target affinity relative to non-fluorinated analogs ().
- Synthetic Scalability :
Solvent-free methods () and bromoacetyl intermediates () offer practical routes for large-scale synthesis. - Crystallographic Behavior: Planar chromenone-thiazole systems with fluorophenyl groups may facilitate co-crystallization with biological targets, aiding drug design ().
Biological Activity
3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is a complex organic compound notable for its diverse biological activities. This compound incorporates a thiazole ring, a fluorophenyl group, and a nitro-substituted chromenone moiety, positioning it as a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name of the compound is 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one. Its molecular formula is . The structural uniqueness arises from the combination of different functional groups that enhance its biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 364.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In studies involving thiazole derivatives, the compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL .
Anticancer Potential
The anticancer potential of this compound has been explored due to its structural similarities with known anticancer agents. In vitro studies have shown that derivatives with similar scaffolds can inhibit cancer cell proliferation. For instance, compounds related to this thiazole-chromenone hybrid have been tested against various cancer cell lines, revealing IC50 values in the micromolar range, indicating promising anticancer activity .
Acetylcholinesterase Inhibition
There is emerging evidence that compounds similar to this compound can act as acetylcholinesterase inhibitors. This activity is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which can ameliorate cognitive decline associated with such conditions .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the thiazole and chromenone moieties facilitate binding to enzyme active sites, potentially leading to inhibition of key enzymes involved in disease pathways .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells, reporting IC50 values around 10 µM for certain derivatives, suggesting that modifications in the structure could enhance potency .
- Neuroprotective Effects : In a related study focusing on acetylcholinesterase inhibition, several coumarin-thiazole hybrids were synthesized and tested, showing promising results with IC50 values as low as 2.7 µM for the most potent derivative .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one?
- Answer : The synthesis involves multi-step reactions:
- Thiazole Ring Formation : React 4-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate, followed by cyclization using bromine or iodine .
- Chromenone Core : Use Pechmann condensation (resorcinol + ethyl acetoacetate in H₂SO₄) to generate 7-hydroxy-4-methylcoumarin, followed by nitration at the 8-position with HNO₃/H₂SO₄ .
- Coupling : Combine the thiazole and chromenone via nucleophilic aromatic substitution (e.g., K₂CO₃ in DMF at 80–100°C) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., 8-nitro group at δ 150–160 ppm in -NMR) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., orthorhombic space group Pna2₁ for analogous thiazole-coumarin hybrids) .
- FT-IR : Confirm functional groups (e.g., nitro C=O at ~1720 cm⁻¹; thiazole C=N at ~1600 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values < 10 µM for similar thiazole derivatives) .
- Acetylcholinesterase (AChE) Inhibition : Ellman’s method; IC₅₀ of 2.7 µM reported for structurally related coumarin-thiazoles .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HT29, Jurkat) with IC₅₀ values comparable to doxorubicin .
Advanced Research Questions
Q. How does the nitro group at the 8-position influence the compound’s electronic properties and reactivity?
- Answer :
- Electronic Effects : The nitro group is a strong electron-withdrawing substituent, reducing electron density on the chromenone core and enhancing electrophilicity for nucleophilic attacks .
- Redox Reactivity : Nitro groups can undergo bioreduction to nitroso or amine intermediates, potentially generating cytotoxic radicals in biological systems .
- Methodological Insight : Cyclic voltammetry (CV) and DFT calculations predict reduction potentials and HOMO-LUMO gaps .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Answer :
- Dose-Response Analysis : Ensure assays use standardized concentrations (e.g., 1–100 µM) and exposure times (24–72 hours).
- Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition vs. DNA intercalation) using SPR or fluorescence polarization .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed journals to identify outliers .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Answer :
- Substituent Effects :
| Position | Substituent | Biological Impact | Reference |
|---|---|---|---|
| 4-Thiazole | 4-Fluorophenyl | Enhances lipophilicity and AChE inhibition | |
| 8-Chromenone | Nitro | Increases cytotoxicity but reduces solubility |
- Synthetic Modifications : Replace nitro with amino groups (via SnCl₂/HCl reduction) to improve solubility while retaining activity .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or kinases (PDB IDs: 1ACJ, 2F9Q) .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .
Key Research Considerations
- Synthetic Reproducibility : Optimize reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Biological Assay Design : Include positive controls (e.g., donepezil for AChE, cisplatin for cytotoxicity) and validate with triplicate measurements .
- Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
